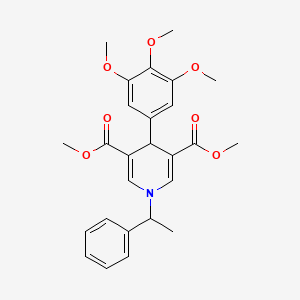
1-(2-quinolinylthio)acetone perchlorate
描述
1-(2-quinolinylthio)acetone perchlorate, also known as QTA, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. QTA is a yellow crystalline powder that is soluble in water and other organic solvents. It is a member of the thioacetone family and has a molecular weight of 319.74 g/mol. In
作用机制
The mechanism of action of 1-(2-quinolinylthio)acetone perchlorate is not fully understood, but it has been suggested that it may act as a metal ion chelator, leading to the production of reactive oxygen species and subsequent apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity involved in DNA synthesis and repair, and the detection of metal ions through fluorescence. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for future research.
实验室实验的优点和局限性
1-(2-quinolinylthio)acetone perchlorate has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential applications in various scientific research fields. However, this compound also has limitations, including its limited solubility in water and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for 1-(2-quinolinylthio)acetone perchlorate research, including the investigation of its potential as an anticancer agent, the optimization of its synthesis method to increase yield and purity, and the development of novel applications for this compound in various scientific research fields. Additionally, the use of this compound in combination with other chemical compounds may enhance its therapeutic potential and lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been investigated for its potential as an anticancer agent and as a fluorescent probe for the detection of metal ions. This compound has several advantages for lab experiments, including its low toxicity and potential applications in various scientific research fields. However, its limited solubility and specialized equipment requirements are limitations that must be considered. Future research on this compound should focus on its potential as an anticancer agent, the optimization of its synthesis method, and the development of novel applications in various scientific research fields.
科学研究应用
1-(2-quinolinylthio)acetone perchlorate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a reagent for the synthesis of other chemical compounds. This compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClHO4/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12;2-1(3,4)5/h2-7H,8H2,1H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMOHXMNNXXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=[NH+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



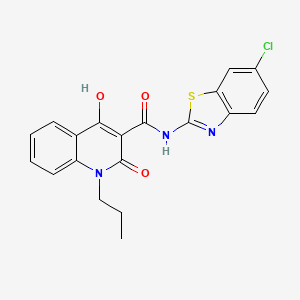
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4-(4-morpholinyl)aniline](/img/structure/B3931359.png)
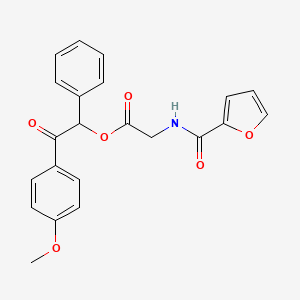
![2-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3931368.png)
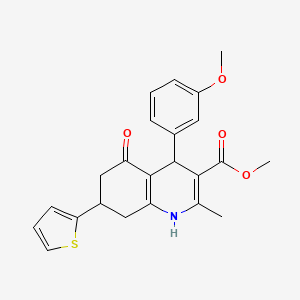
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931388.png)
![methyl 3-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3931394.png)

![ethyl [1-benzyl-3-(methylthio)-1H-indol-2-yl]acetate](/img/structure/B3931402.png)
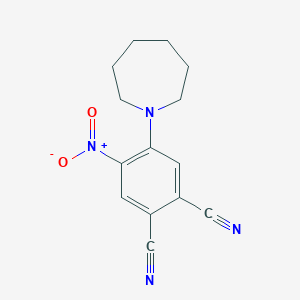
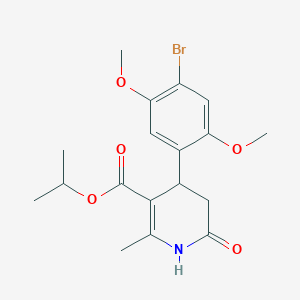
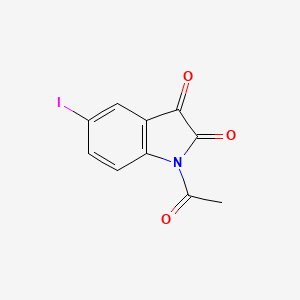
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine](/img/structure/B3931418.png)
